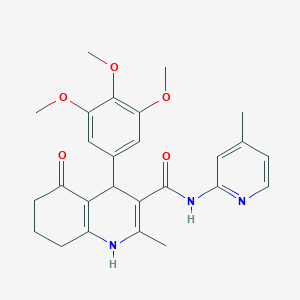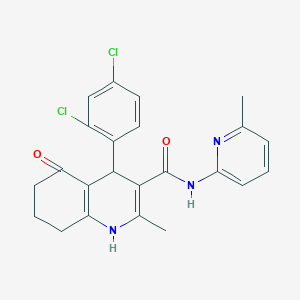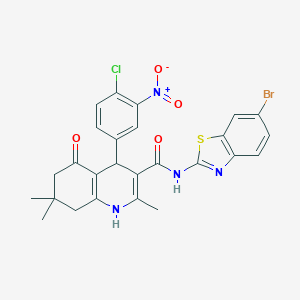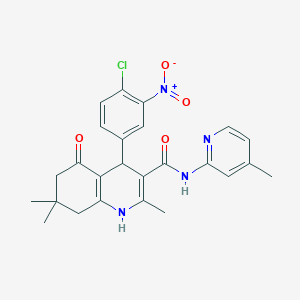![molecular formula C21H16F3N3OS2 B304263 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304263.png)
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as "compound 1" and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes involved in cancer cell growth and inflammation. It may also act by modulating certain signaling pathways involved in neurodegenerative diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide have been studied in various in vitro and in vivo experiments. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in various diseases. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit cancer cell growth. However, the limitations of using this compound include its limited solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for the study of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide. One potential direction is to further study its anti-cancer properties and develop it as a potential chemotherapy agent. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases and develop it as a potential treatment. Additionally, further studies can be conducted to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has been reported in various research papers. One of the most commonly used methods involves the reaction of 2,3-dimethylphenyl isothiocyanate with 2-thienylboronic acid in the presence of palladium catalysts to form the intermediate compound. This intermediate compound is then reacted with 4-(trifluoromethyl)thiophenol and 2-aminopyridine to form the final product.
Applications De Recherche Scientifique
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, this compound has been studied for its potential as a therapeutic agent for neurodegenerative diseases.
Propriétés
Nom du produit |
3-amino-N-(2,3-dimethylphenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
|---|---|
Formule moléculaire |
C21H16F3N3OS2 |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
3-amino-N-(2,3-dimethylphenyl)-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C21H16F3N3OS2/c1-10-5-3-6-13(11(10)2)26-19(28)18-17(25)16-12(21(22,23)24)9-14(27-20(16)30-18)15-7-4-8-29-15/h3-9H,25H2,1-2H3,(H,26,28) |
Clé InChI |
NPMACHOPAAPCAT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
SMILES canonique |
CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C4=CC=CS4)N)C |
Pictogrammes |
Acute Toxic; Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(benzyloxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304188.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-N-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304189.png)





![N-(5-bromo-2-pyridinyl)-4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B304196.png)


